molecular formula C16H22F2N2O2 B4722502 2-(2,4-difluorophenoxy)-N-(1-ethyl-4-piperidinyl)propanamide

2-(2,4-difluorophenoxy)-N-(1-ethyl-4-piperidinyl)propanamide

Cat. No. B4722502
M. Wt: 312.35 g/mol
InChI Key: XHIKLLJALQWMND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-difluorophenoxy)-N-(1-ethyl-4-piperidinyl)propanamide, also known as DFPP, is a chemical compound that has been extensively studied for its potential pharmacological properties. It is a member of the amide class of compounds and has been found to have a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of 2-(2,4-difluorophenoxy)-N-(1-ethyl-4-piperidinyl)propanamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and receptors in the body. 2-(2,4-difluorophenoxy)-N-(1-ethyl-4-piperidinyl)propanamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been found to bind to the GABA-A receptor, which is involved in the regulation of neuronal activity.
Biochemical and Physiological Effects:
2-(2,4-difluorophenoxy)-N-(1-ethyl-4-piperidinyl)propanamide has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, pain, and seizures in animal models. 2-(2,4-difluorophenoxy)-N-(1-ethyl-4-piperidinyl)propanamide has also been found to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

2-(2,4-difluorophenoxy)-N-(1-ethyl-4-piperidinyl)propanamide has several advantages for use in lab experiments. It is a highly potent compound, which means that small concentrations can be used to achieve significant effects. 2-(2,4-difluorophenoxy)-N-(1-ethyl-4-piperidinyl)propanamide is also relatively easy to synthesize, which makes it readily available for research purposes. However, 2-(2,4-difluorophenoxy)-N-(1-ethyl-4-piperidinyl)propanamide has some limitations for lab experiments. It has a short half-life, which means that it may need to be administered frequently to maintain its effects. 2-(2,4-difluorophenoxy)-N-(1-ethyl-4-piperidinyl)propanamide is also highly lipophilic, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on 2-(2,4-difluorophenoxy)-N-(1-ethyl-4-piperidinyl)propanamide. One area of interest is the potential use of 2-(2,4-difluorophenoxy)-N-(1-ethyl-4-piperidinyl)propanamide in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is the development of more potent and selective 2-(2,4-difluorophenoxy)-N-(1-ethyl-4-piperidinyl)propanamide analogs. Additionally, the use of 2-(2,4-difluorophenoxy)-N-(1-ethyl-4-piperidinyl)propanamide in combination with other drugs may be explored to enhance its therapeutic effects. Finally, further research is needed to fully understand the mechanism of action of 2-(2,4-difluorophenoxy)-N-(1-ethyl-4-piperidinyl)propanamide and its potential applications in various disease states.

Scientific Research Applications

2-(2,4-difluorophenoxy)-N-(1-ethyl-4-piperidinyl)propanamide has been studied extensively for its potential therapeutic applications. It has been found to have anti-inflammatory, analgesic, and anticonvulsant properties. 2-(2,4-difluorophenoxy)-N-(1-ethyl-4-piperidinyl)propanamide has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

2-(2,4-difluorophenoxy)-N-(1-ethylpiperidin-4-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22F2N2O2/c1-3-20-8-6-13(7-9-20)19-16(21)11(2)22-15-5-4-12(17)10-14(15)18/h4-5,10-11,13H,3,6-9H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHIKLLJALQWMND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)NC(=O)C(C)OC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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